molecular formula C9H9N3O2 B13260112 2-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid

2-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13260112
M. Wt: 191.19 g/mol
InChI Key: OSAOTBJTBPVBKN-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyrimidine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with but-3-yn-2-ylamine under specific conditions. One common method includes:

    Starting Materials: Pyrimidine-4-carboxylic acid and but-3-yn-2-ylamine.

    Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylates.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary but often include key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine-4-carboxylic acid: Similar structure but lacks the but-3-yn-2-yl group.

    2-(But-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid: Contains an additional methyl group on the pyrimidine ring.

Uniqueness

2-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of the but-3-yn-2-yl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-6(2)11-9-10-5-4-7(12-9)8(13)14/h1,4-6H,2H3,(H,13,14)(H,10,11,12)

InChI Key

OSAOTBJTBPVBKN-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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